Tetraethylammonium chloride hydrate

Vue d'ensemble

Description

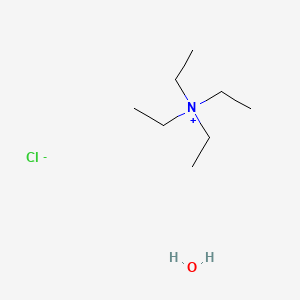

Tetraethylammonium chloride hydrate is a quaternary ammonium compound with the chemical formula ((C_2H_5)_4NCl \cdot xH_2O). It is a hygroscopic, colorless, crystalline solid that exists in two stable hydrates: the monohydrate and the tetrahydrate . This compound is widely used in various scientific research fields due to its unique properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetraethylammonium chloride hydrate is produced by the alkylation of triethylamine with ethyl chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation processes. The reaction is carefully monitored to maintain the purity and yield of the compound. The resulting product is then crystallized and hydrated to obtain the monohydrate or tetrahydrate forms .

Analyse Des Réactions Chimiques

Types of Reactions: Tetraethylammonium chloride hydrate undergoes various chemical reactions, including substitution and complex formation. It is known to block potassium channels non-specifically and inhibit relaxation induced by peroxynitrite .

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong acids and bases, as well as other quaternary ammonium compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, it can form complexes with various metal ions and participate in phase-transfer catalysis .

Applications De Recherche Scientifique

Pharmaceutical Applications

Tetraethylammonium chloride hydrate serves as a crucial pharmaceutical intermediate . Its primary use lies in the synthesis of tetraethylammonium ions, which are instrumental in pharmacological and physiological studies. The compound has been explored for its potential in clinical applications, particularly in blocking potassium channels in excitable tissues.

Case Study: Potassium Channel Blocking

Tetraethylammonium ions are known to block voltage-gated potassium channels effectively. In studies involving squid axons, tetraethylammonium was shown to obstruct these channels from the inside, mimicking the effects of potassium ion depletion. This property makes it valuable for investigating the physiological roles of potassium channels in various tissues .

Organic Synthesis Applications

In organic chemistry, this compound is employed as a phase-transfer catalyst . It facilitates reactions that require the transfer of ions between different phases, enhancing reaction efficiency and yield.

Table: Comparative Efficacy of Tetraethylammonium Salts

| Reaction Type | Tetraethylammonium Chloride | Tetraethylammonium Bromide | Tetraethylammonium Iodide |

|---|---|---|---|

| Diarylurea Synthesis | High Yield | Moderate Yield | Low Yield |

| Hydroxyethylation of Carboxylic Acids | Low Yield | Moderate Yield | High Yield |

| N-Alkylation Reactions | Effective | More Effective | Less Effective |

This table illustrates that while tetraethylammonium chloride is effective for certain reactions, other salts may provide better yields depending on the specific chemical context .

Gas Hydrate Inhibition

Recent studies have investigated the use of tetraethylammonium salts as gas hydrate inhibitors . These compounds can suppress hydrate formation in natural gas pipelines, thereby preventing blockages and ensuring efficient flow assurance.

Case Study: Deep Eutectic Solvents

Research has shown that tetraethylammonium-based deep eutectic solvents exhibit superior gas hydrate inhibition compared to conventional thermodynamic hydrate inhibitors. The study evaluated the suppression behavior under varying temperature and pressure conditions, demonstrating significant potential for application in the oil and gas industry .

Toxicity and Safety Considerations

While this compound has valuable applications, its toxicity profile must be considered. The compound poses risks such as acute toxicity upon ingestion and skin irritation. Proper handling procedures should be followed to mitigate these risks during laboratory or industrial use .

Mécanisme D'action

The mechanism of action of tetraethylammonium chloride hydrate involves blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . It can physically enter the pore of potassium channels and block them, thereby inhibiting their function . Additionally, it can either mimic or antagonize the actions of choline and acetylcholine .

Comparaison Avec Des Composés Similaires

- Tetraethylammonium bromide

- Tetraethylammonium iodide

- Tetramethylammonium chloride

- Tetrabutylammonium chloride

Activité Biologique

Tetraethylammonium chloride hydrate (TEAC) is a quaternary ammonium compound with significant biological activity, particularly in pharmacological and physiological research. This article delves into its mechanisms, applications, and relevant case studies, supported by detailed data tables and findings from diverse sources.

TEAC has the molecular formula and appears as a hygroscopic, colorless crystalline solid. It is often encountered in its monohydrate form. The compound is synthesized through the alkylation of triethylamine with ethyl chloride, resulting in tetraethylammonium ions that associate with chloride ions to form the final product .

TEAC acts primarily as a potassium channel blocker . Its mechanism involves competing with acetylcholine at nicotinic receptors, effectively blocking neurotransmission at autonomic ganglia. This property has made it a valuable tool in studying ion channel behavior and neuromuscular transmission .

Key Mechanisms:

- Ganglionic Blocking : TEAC inhibits the action of acetylcholine at nicotinic receptors, leading to reduced neurotransmission.

- Potassium Channel Inhibition : It non-specifically blocks K channels, which has implications for various physiological processes .

Biological Applications

TEAC has been utilized in various biological studies due to its effects on ion channels and neurotransmission. Below are some notable applications:

- Pharmacological Studies : It has been used to explore ganglionic blocking properties and the behavior of K channels in excitable tissues .

- Cardiovascular Research : TEAC has shown potential in improving cardiac and vascular function during early sepsis in animal models .

- Cancer Research : Studies indicate that TEAC induces apoptosis in glioma cells by modulating Bcl-2 family proteins, demonstrating its cytotoxic potential against certain cancer types .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Ganglionic Blockade | Competitive antagonist at nicotinic receptors, reducing neurotransmission |

| Potassium Channel Blockade | Inhibits K currents, affecting various physiological processes |

| Cytotoxic Effects | Induces apoptosis in glioma cells; downregulates Bcl-2, upregulates Bax |

| Anti-inflammatory Properties | Reduces inflammatory responses in sepsis models |

| Applications in Drug Research | Used as a model compound for studying ion channel behavior |

Case Studies

-

Neuromuscular Transmission Studies :

A study demonstrated that TEAC effectively blocked K currents in rat aorta rings, providing insights into its role as a pharmacological agent for neuromuscular transmission research . -

Cancer Cell Apoptosis :

Research indicated that TEAC could induce apoptosis in glioma cells by altering the expression of key regulatory proteins (Bcl-2 family), suggesting potential therapeutic applications in oncology . -

Sepsis Models :

In animal models of sepsis, TEAC was found to improve hemodynamic properties and reduce inflammation, highlighting its potential utility in critical care settings .

Toxicity and Safety Considerations

While TEAC has valuable biological properties, it is also associated with certain toxic effects. It can cause skin and eye irritation upon contact and should be handled with appropriate personal protective equipment (PPE). The acute toxicity profile is comparable to other quaternary ammonium compounds like tetraethylammonium bromide and iodide .

Propriétés

IUPAC Name |

tetraethylazanium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.ClH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALLTGJPWMIDPC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583384 | |

| Record name | N,N,N-Triethylethanaminium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68696-18-4 | |

| Record name | N,N,N-Triethylethanaminium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium chloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the interactions of tetraethylammonium chloride hydrate with water molecules?

A1: While the provided abstracts don't delve into the specific applications of this compound, one study focuses on its interactions with water molecules. The paper titled "Hydrogen bonding. 11. Infrared study of the water-chloride ion cluster in this compound" [] likely explores the hydrogen bonding interactions between the chloride ion in this compound and water molecules. This suggests the compound's potential use in systems involving aqueous solutions, where understanding these interactions is crucial.

Q2: What are some potential applications of this compound based on its characteristics?

A2: The provided abstracts hint at potential applications based on the compound's properties. For instance, the study on the water-chloride ion cluster [] suggests its relevance in understanding solvation processes and electrolyte behavior in solutions. While not directly addressed in the abstracts, tetraethylammonium salts, including the chloride hydrate, are often used in research as phase-transfer catalysts due to their ability to facilitate reactions between aqueous and organic phases.

Q3: Are there any studies exploring the use of this compound in material science or catalysis?

A3: While the provided abstracts don't directly investigate these applications, one paper, "Selective removal and inactivation of bacteria by nanoparticle composites prepared by surface modification of montmorillonite with quaternary ammonium compounds" [], explores the antibacterial properties of quaternary ammonium compounds. Tetraethylammonium chloride falls under the category of quaternary ammonium compounds. This suggests potential applications in areas like antibacterial surface coatings or water treatment, though further research is needed to confirm its effectiveness in these specific contexts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.